

Exploring the Interactome of DHX9 Protein

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Compound of Interest

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the DExH-Box Helicase 9 (DHX9) protein interactome. DHX9, also known as RNA Helicase A (RHA) or Nuclear DNA Helicase II (NDH II), is a highly conserved and multifunctional enzyme critical to numerous cellular processes.^{[1][2]} As a member of the Superfamily 2 (SF2) of DExH-box helicases, it utilizes the energy from NTP hydrolysis to unwind complex nucleic acid structures, including double-stranded (ds) DNA, dsRNA, and RNA/DNA hybrids.^{[1][2]} Its functional versatility is underscored by its participation in DNA replication, transcription, translation, RNA processing and transport, microRNA biogenesis, and the maintenance of genomic stability.^[1]

Given its central role in gene regulation and its frequent dysregulation in diseases such as cancer and viral infections, DHX9 and its network of interactions represent a significant area of investigation for therapeutic development. This guide summarizes the known protein and nucleic acid partners of DHX9, details the experimental protocols used to identify these interactions, and visualizes its involvement in key signaling pathways.

The DHX9 Interactome: A Network of Cellular Regulation

The vast number of DHX9's interacting partners reflects its deep integration into the cellular machinery. These interactions are often mediated by its distinct functional domains, including two N-terminal dsRNA-binding domains (dsRBDs), a conserved helicase core, and C-terminal domains that facilitate nuclear transport and substrate binding.

Protein-Protein Interactions (PPIs)

DHX9 serves as a crucial node in the cellular protein interaction network, often acting as a scaffold or bridging factor to assemble larger functional complexes. It associates with proteins involved in DNA replication and repair (e.g., BRCA1, PCNA, WRN, PARP1), transcriptional regulation (e.g., RNA Polymerase II, CREBBP, RELA, STAT1), RNA processing and transport (e.g., NUP98, SF3B1), and innate immunity (e.g., MYD88, NLRP9). Furthermore, numerous viruses hijack DHX9, and it interacts with viral proteins such as the Chikungunya virus nsP3 and the Epstein-Barr virus (EBV) SM protein to facilitate viral replication.

Protein-Nucleic Acid Interactions

DHX9's helicase activity is central to its function, and it binds to a wide array of nucleic acid structures. In vitro studies have confirmed its ability to bind both DNA and RNA. It shows a preference for unwinding RNA-containing duplexes and substrates with a 3' single-stranded tail, a common feature at replication forks. DHX9 is also one of the few helicases known to resolve G-quadruplex structures in both DNA and RNA. A critical function of DHX9 is the resolution of R-loops—three-stranded nucleic acid structures consisting of an RNA/DNA hybrid and a displaced single-stranded DNA—which are potent sources of genomic instability if left unresolved.

Quantitative Data Summary

The following tables summarize the known interactors of the DHX9 protein, categorized by molecule type.

Table 1: DHX9 Protein Interactors

Interacting Protein	Function/Role in Interaction	Cellular Process
DNA Replication & Repair		
BRCA1	Direct interaction; links BRCA1 to the RNA Pol II holoenzyme.	DNA Damage Response, Genomic Stability
PCNA	Association with replication protein.	DNA Replication
Topoisomerase II α (TOP2A)	Stimulates TOP2A-mediated DNA relaxation.	DNA Replication, Chromatin Remodeling
WRN	Interaction inhibits DHX9's helicase activity and stimulates WRN's exonuclease activity.	DNA Replication and Repair
Ku86 (XRCC5)	RNA-dependent interaction.	Non-Homologous End Joining (NHEJ) DNA Repair
PARP1	Co-interaction to prevent R-loop-associated DNA damage.	DNA Damage Response, R-loop Resolution
Transcription		
RNA Polymerase II	Acts as a bridging factor between RNA Pol II and transcription factors.	Transcription
CREBBP (CBP)	Binds directly to recruit RNA Pol II to CREB/CBP complexes.	Transcriptional Activation
RELA (p65)	Direct interaction; activates NF- κ B-mediated transcription.	NF- κ B Signaling, Inflammation
STAT1	Inducible interaction upon IFN- β stimulation to transcribe ISGs.	Innate Immunity, Interferon Signaling
RNA Processing & Translation		

DICER1	Component of the RISC loading complex.	microRNA Biogenesis
NUP98	RNA-dependent interaction; regulates transcription and splicing.	mRNA Splicing and Export
TARBP2	siRNA-dependent interaction in the RISC loading complex.	RNA Interference (RNAi)
EIF2AK2/PKR	Dependent on kinase activation.	Translational Control, Antiviral Response
HNRNPC, Sam68, TIA1	Interaction with splicing factors.	Alternative Splicing
Innate Immunity		
MYD88	Direct interaction; role as a cytosolic DNA/RNA sensor.	Innate Immune Signaling
NLRP9	Binds dsRNA during rotavirus infection to trigger inflammasome activation.	Inflammasome Activation
Viral Proteins		
Chikungunya virus nsP3	Recruitment to viral replication complexes.	Viral Replication
EBV SM protein	SM colocalizes with and may counteract the antiviral function of DHX9.	Viral Lytic Replication
HIV-1 Proteins	Enhances HIV-1 transcription and mRNA transport.	Viral Replication Cycle

Table 2: DHX9 Nucleic Acid Interactors

Nucleic Acid Type	Context / Function
dsDNA / ssDNA	Binds and unwinds DNA; involved in replication and repair.
dsRNA / ssRNA	Binds and unwinds RNA; involved in transcription, translation, and RNA processing.
RNA/DNA Hybrids	Resolves hybrids to maintain genomic stability.
R-loops	Suppresses R-loop formation to prevent DNA damage and facilitate transcription termination.
G-quadruplexes	Unwinds both DNA and RNA G-quadruplex structures.
Viral RNA (e.g., HIV-1 TAR)	Binds to viral RNA elements to regulate viral gene expression and replication.
Inverted-repeat Alu elements	Neutralizes harmful dsRNA structures formed by retrotransposon elements.

DHX9 in Cellular Signaling Pathways

DHX9 is a key component of multiple signaling cascades. Its ability to interact with both proteins and nucleic acids allows it to function at critical junctures in pathways controlling inflammation, immunity, and cell fate.

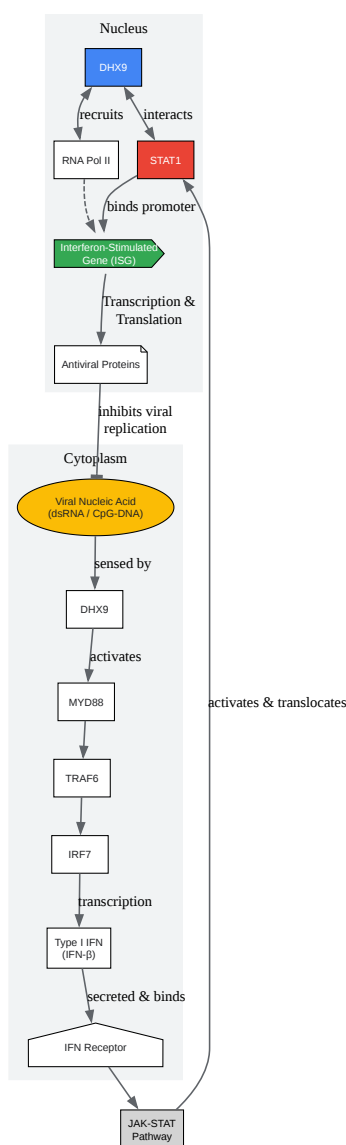
DHX9 in NF- κ B Signaling

In both cancer and innate immunity, DHX9 functions as a coactivator for the NF- κ B pathway. It directly interacts with the p65 (RELA) subunit of NF- κ B and with RNA Polymerase II. This bridging function is crucial for recruiting the transcriptional machinery to NF- κ B target genes, thereby enhancing their expression and promoting inflammatory responses or malignant phenotypes.

Caption: DHX9 as a coactivator in the NF- κ B signaling pathway.

DHX9 in the Innate Immune Response

DHX9 plays a dual role in the innate immune system as a cytosolic sensor of foreign nucleic acids and a nuclear coactivator for interferon-stimulated genes (ISGs). In the cytoplasm of specific immune cells, DHX9 can detect viral dsRNA or CpG-DNA, interacting with adaptors like MYD88 or MAVS to initiate a signaling cascade that leads to the production of type I interferons (IFNs). Following IFN signaling, DHX9 acts in the nucleus, where it binds to the transcription factor STAT1 to facilitate the recruitment of RNA Polymerase II and drive the expression of antiviral ISGs.



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Caption: Dual roles of DHX9 in innate immune signaling.

Experimental Protocols for Interactome Discovery

Identifying the interacting partners of DHX9 is crucial for understanding its function. Several core methodologies are employed for this purpose, each with distinct advantages.

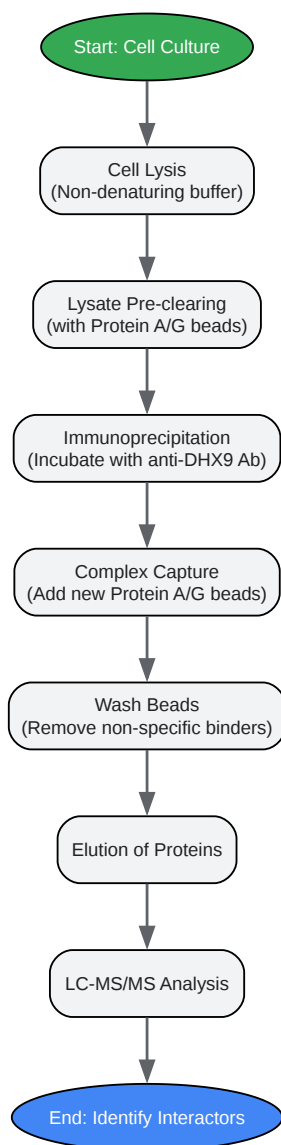
Co-Immunoprecipitation coupled with Mass Spectrometry (Co-IP-MS)

This is a gold-standard technique for identifying protein-protein interactions within a cellular context. The protocol involves using an antibody to capture DHX9 from a cell lysate, thereby "pulling down" any proteins that are bound to it. These associated proteins are then identified using mass spectrometry.

Detailed Protocol Steps:

- **Cell Culture and Lysis:** Grow cells (e.g., HeLa, 293T) to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors to preserve protein complexes.
- **Lysate Pre-clearing:** Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with protein A/G-agarose or magnetic beads for 1 hour at 4°C.
- **Immunoprecipitation:** Incubate the pre-cleared lysate with a primary antibody specific to DHX9 (or an isotype control IgG) overnight at 4°C with gentle rotation.
- **Complex Capture:** Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- **Washing:** Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
- **Elution:** Elute the bound proteins from the beads using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.

- **Mass Spectrometry Analysis:** The eluted proteins are typically resolved by SDS-PAGE, followed by in-gel digestion (e.g., with trypsin). The resulting peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins in the complex.



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Caption: General workflow for Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS).

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method for discovering binary protein-protein interactions *in vivo*. It relies on the reconstitution of a functional transcription factor when two

interacting proteins bring a separated DNA-binding domain (DB) and activation domain (AD) into proximity.

Detailed Protocol Steps:

- **Plasmid Construction:** The "bait" protein (DHX9) is cloned into a vector as a fusion with a DNA-binding domain (e.g., GAL4-DB). A cDNA library of potential "prey" proteins is cloned into a second vector as fusions with a transcriptional activation domain (e.g., GAL4-AD).
- **Yeast Transformation:** The bait plasmid is transformed into a specific yeast reporter strain. Subsequently, the prey library plasmids are transformed into the same yeast strain.
- **Selection and Screening:** Yeast cells are plated on selective media. If the bait and a prey protein interact, the DB and AD are brought together, activating reporter genes (e.g., HIS3, ADE2, lacZ). Only yeast containing an interacting pair can grow on the selective medium and/or will exhibit a color change (e.g., turn blue on X-gal plates).
- **Identification of Interactors:** Plasmids from the positive yeast colonies are isolated, and the prey cDNA insert is sequenced to identify the interacting protein.
- **Validation:** Putative interactions should be validated by re-testing in the Y2H system and through orthogonal methods like Co-IP.

RNA/DNA Hybrid Interactome Profiling

To specifically identify proteins that associate with R-loops and RNA/DNA hybrids, an affinity purification method using the S9.6 antibody, which specifically recognizes these structures, can be employed. This approach was instrumental in identifying DHX9 as a key factor in R-loop biology.

Detailed Protocol Steps:

- **Crosslinking and Sonication:** Cells are crosslinked with formaldehyde to stabilize in vivo protein-nucleic acid interactions. The chromatin is then isolated and sonicated to produce fragments of a manageable size.

- Immunoprecipitation with S9.6: The fragmented chromatin is incubated with the S9.6 antibody (or an IgG control), which is captured on magnetic beads. This specifically pulls down RNA/DNA hybrid structures along with any associated proteins.
- Washing and Elution: The beads are washed extensively to remove non-specific binders. The protein-nucleic acid complexes are then eluted.
- Crosslink Reversal and Protein Identification: The crosslinks are reversed by heating. The proteins in the eluate are then identified by mass spectrometry, revealing the "RNA/DNA hybrid interactome."

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